Streptothricin F

Description

Structure

3D Structure

Properties

CAS No. |

3808-42-2 |

|---|---|

Molecular Formula |

C19H34N8O8 |

Molecular Weight |

502.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |

InChI |

InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,17+/m0/s1 |

InChI Key |

NRAUADCLPJTGSF-VLSXYIQESA-N |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O |

Canonical SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |

Appearance |

Solid powder |

Other CAS No. |

3808-42-2 54003-27-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acemomycin A S15-1-A streptothricin F yazumycin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Streptothricin F: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of antibiotic discovery, the story of streptothricin is one of both immense promise and initial disappointment, ultimately leading to a renewed interest in one of its key components: Streptothricin F. First isolated in 1942 by Selman Waksman and H. Boyd Woodruff from the soil bacterium Streptomyces lavendulae, the streptothricin complex was one of the earliest broad-spectrum antibiotics identified, showing activity against both Gram-positive and Gram-negative bacteria.[1][2] This discovery predated that of streptomycin, another famous antibiotic from Waksman's laboratory.[1] However, the initial excitement surrounding streptothricin was tempered by findings of delayed toxicity in animal studies, which halted its development as a therapeutic agent.[3][4][5]

Decades later, with the rise of multidrug-resistant pathogens, researchers revisited this neglected antibiotic. It was discovered that the originally isolated "streptothricin" was, in fact, a mixture of several related compounds, collectively known as nourseothricin.[2] This complex consists of streptothricins A-F and X, which differ in the length of a β-lysine chain.[1][6] Crucially, further studies revealed that the toxicity of these components was directly related to the length of this chain, with Streptothricin F, possessing a single β-lysine residue, being the least toxic of the series.[2] This finding has reinvigorated research into Streptothricin F as a potential therapeutic agent against challenging multidrug-resistant infections.

This technical guide provides an in-depth look at the history of Streptothricin F's discovery, detailing the original experimental protocols for its isolation and characterization, presenting key quantitative data, and illustrating the discovery workflow.

The Discovery and Isolation of the Streptothricin Complex

The initial discovery of the streptothricin complex by Waksman and Woodruff was a result of a systematic screening of soil microorganisms for antimicrobial properties. The producing organism, Streptomyces lavendulae, was cultivated in a liquid medium, and the active substance was found to be secreted into the broth.

Experimental Protocols

The following methodologies are based on the early publications by Waksman and Woodruff and subsequent detailed reports.

The production of the streptothricin complex was achieved through submerged culture fermentation.

-

Producing Organism: Streptomyces lavendulae.

-

Culture Medium: A simple medium containing a carbon source (such as glucose or starch), a nitrogen source (like tryptone or various amino acids), and inorganic salts in tap water was used.[7]

-

Incubation Conditions: The organism was grown in shallow layers in flasks and incubated at 28°C for 7-12 days.[7] Shaken cultures were found to yield higher activity in a shorter period.[7]

The isolation procedure from the culture filtrate involved adsorption chromatography.

-

Adsorption: The culture filtrate was treated with activated charcoal (Norit-A), which adsorbed the active streptothricin complex.[7]

-

Elution: The streptothricin was then eluted from the charcoal using acidified alcohol.[7]

-

Neutralization and Concentration: The alcoholic extract was neutralized with NaOH solution.[7]

The potency of the streptothricin preparations was initially determined using a serial dilution method with Escherichia coli as the test organism. An "E. coli unit" was defined as the amount of streptothricin in 1 ml of a solution that just inhibits the growth of a specific strain of E. coli in 10 ml of nutrient broth.[7]

Discovery Workflow

The following diagram illustrates the workflow from the initial screening of soil microbes to the isolation of the streptothricin complex.

Characterization and Properties of Streptothricin F

The crude streptothricin complex, later termed nourseothricin, was found to be a mixture of several closely related compounds. Streptothricin F is the principal component of this mixture.[2]

Structure

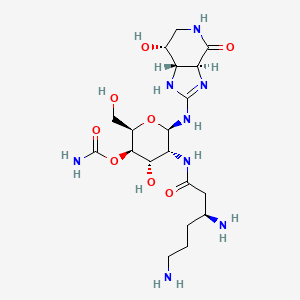

The streptothricin backbone consists of three key moieties: a carbamoylated gulosamine sugar, a streptolidine lactam, and a β-lysine homopolymer.[2] The different streptothricins (A-F, X) are distinguished by the number of β-lysine residues in the homopolymer chain.[1] Streptothricin F contains a single β-lysine residue.

Antimicrobial Spectrum and Potency

Streptothricin F exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.

| Organism | Phenotype | MIC (µg/mL) of Streptothricin F |

| Staphylococcus aureus ATCC 29213 | Pan-sensitive | 1 |

| Staphylococcus aureus | Vancomycin-resistant | 1 |

| Bacillus anthracis | Active | |

| Klebsiella pneumoniae | Pan-resistant | 1 |

| Escherichia coli | Expressing mcr-1 | Active |

| Acinetobacter baumannii | Multi-drug-resistant | Active |

| Yersinia pestis | Active | |

| Francisella tularensis | Active |

Note: "Active" indicates that the compound showed activity, but a specific MIC value was not provided in the initial source.

Toxicity

A crucial aspect of Streptothricin F is its comparatively lower toxicity, which is directly related to the length of the β-lysine chain.

| Streptothricin Component | Number of β-lysine residues (n) | LD50 in mice (mg/kg) |

| Streptothricin F | 1 | 300 |

| Streptothricin E | 2 | 26 |

| Streptothricin D | 3 | ~10 |

| Streptothricin C | 4 | ~10 |

Mechanism of Action

Streptothricin F exerts its antibacterial effect by targeting the bacterial ribosome, an essential component of protein synthesis.

Ribosomal Targeting

-

Binding Site: Cryo-electron microscopy studies have shown that Streptothricin F binds to the 30S ribosomal subunit.[8]

-

Inhibition of Protein Synthesis: This binding interferes with the translocation step of protein synthesis and induces misreading of the mRNA code.[2][8] This leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.

The mechanism of action can be visualized as a signaling pathway.

Conclusion

The journey of Streptothricin F, from its discovery as part of a toxic complex to its re-emergence as a promising antibiotic candidate, highlights the importance of re-evaluating historical discoveries in the context of modern scientific capabilities. The initial work by Waksman and Woodruff laid the foundation for understanding this class of antibiotics. Modern analytical techniques have allowed for the deconvolution of the original streptothricin complex and the identification of Streptothricin F as a component with a favorable therapeutic window. As the threat of antimicrobial resistance continues to grow, the story of Streptothricin F serves as a compelling example of how revisiting the past can provide solutions for the future of infectious disease treatment. Further research and clinical development will be crucial to fully realize the therapeutic potential of this historically significant antibiotic.

References

- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. acs.org [acs.org]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Streptothricin F: Structure, Properties, and Experimental Analysis

This technical guide provides a comprehensive overview of Streptothricin F, a potent bactericidal antibiotic with significant activity against drug-resistant Gram-negative bacteria. This document details its molecular structure, chemical properties, mechanism of action, and the experimental protocols used for its synthesis and characterization.

Molecular Structure of Streptothricin F

Streptothricin F is an aminoglycoside antibiotic characterized by a unique modular structure. It is the principal component of the nourseothricin complex, a mixture of streptothricin homologs (A-F, and X) first isolated from Streptomyces lavendulae.[1][2] The backbone of Streptothricin F consists of three distinct moieties:

-

A Carbamoylated Gulosamine Sugar Core: This modified sugar is crucial for the molecule's interaction with the bacterial ribosome.[3][4]

-

A Streptolidine Lactam Moiety: A distinctive bicyclic guanidine-containing amino acid that appears to be unique to this class of natural products.[2][3] This group is attached to the gulosamine core.[1]

-

A Single β-Lysine Residue: Streptothricin F is distinguished from its homologs by the presence of a single β-lysine unit.[3][4] The length of this β-lysine homopolymer chain directly influences the antibiotic's toxicity and activity profile.[1][2]

The general structure consists of the carbamoylated gulosamine sugar, with the streptolidine lactam and the β-lysine polymer attached to its C7 and C8 amines, respectively.[1][2]

Chemical and Physical Properties

Streptothricin F presents as a powdery, off-white solid with high water solubility.[1][2][4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₉H₃₄N₈O₈ | [3][5][6][7] |

| Molecular Weight | 502.52 g/mol | [5][7][8][9] |

| Exact Mass | 502.2500 Da | [6] |

| CAS Number | 3808-42-2 | [5][6][7][8][10] |

| Appearance | Powdery, off-white solid | [4] |

| Solubility | High water solubility | [1][2][11] |

| Storage (Powder) | 2-3 years at -20°C | [5][7][8] |

| Storage (in DMSO) | 6-12 months at -80°C | [5][7][8] |

Mechanism of Action

Streptothricin F exerts its potent bactericidal effect by inhibiting prokaryotic protein synthesis.[1][6][11] This mechanism involves several key steps:

-

Ribosomal Binding: Streptothricin F interacts with the 30S subunit of the bacterial 70S ribosome.[4][6][7][9]

-

Target Site Interaction: Cryo-electron microscopy studies have revealed that the molecule binds extensively to helix 34 of the 16S rRNA.[4][12] The streptolidine moiety acts as a guanine mimetic, forming hydrogen bonds with the C1054 nucleobase, while the gulosamine moiety interacts with A1196.[3][4]

-

Induction of Miscoding: This binding event probes the ribosomal A-decoding site, stabilizing non-cognate tRNAs and leading to significant errors in the translation of mRNA into amino acids.[1][4][13][14]

-

Inhibition of Translocation: In addition to causing miscoding, Streptothricin F strongly affects the translocation of peptidyl-tRNA from the acceptor site to the donor site on the ribosome.[1][14]

-

Cell Death: The accumulation of faulty proteins is ultimately lethal to the bacterial cell.[1][11]

This mechanism is distinct from many other antibiotics, offering a potential therapeutic avenue for combating bacteria that have developed resistance to other drugs.[13]

Antimicrobial Activity and Toxicity

Streptothricin F demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, with particularly promising efficacy against highly drug-resistant pathogens.[1][2] A key advantage of Streptothricin F is its significantly lower toxicity compared to its homologs, which had previously hindered the clinical development of this antibiotic class.[1][2][15] Toxicity is directly correlated with the length of the β-lysine chain.[1][2]

Table 2: Antimicrobial Activity of Streptothricin F

| Organism | Strain | MIC | References |

| Klebsiella pneumoniae | Nevada AR-0636 | 1 µM | [1][2][16] |

| Carbapenem-ResistantEnterobacterales (CRE) | (various) | MIC₅₀: 2 µM | [4][7][9][17] |

| Carbapenem-ResistantEnterobacterales (CRE) | (various) | MIC₉₀: 4 µM | [4][7][9][17] |

| Escherichia coli | (various CRE) | 0.25–1 µg/mL | [6] |

Table 3: Comparative Toxicity in Murine Models

| Compound | Number of β-LysineResidues (n) | LD₅₀ (mg/kg) | References |

| Streptothricin F | 1 | 300 | [1][2][15] |

| Streptothricin E | 2 | 26 | [1][2] |

| Streptothricin D | 3 | ~10 | [1][2] |

| Streptothricin C | 4 | ~10 | [1][2] |

Experimental Protocols

Total Synthesis of Streptothricin F

A convergent, diversity-enabling total synthesis was developed to allow for the generation of Streptothricin F and its analogs for structure-activity relationship studies.[1][2][18]

-

Retrosynthetic Strategy: The synthesis plan involves the disconnection at the C7 and C8 amines on the gulosamine core. This leads to three key fragments:

-

Key Reactions:

-

Fragment 1 Synthesis: Involves a stereoselective azidation and a tandem Staudinger–aza-Wittig thioisocyanation of a lactam precursor.[1][2]

-

Fragment Coupling: The β-lysine and gulosamine fragments are coupled first. This product is then coupled with the isothiocyanate fragment to form a thiourea intermediate.[1][2]

-

Final Steps: A mercury(II) chloride-mediated desulfurization-guanidination reaction closes the streptolidine ring, followed by global deprotection to yield Streptothricin F.[1][2][18]

-

-

Overall Efficiency: The synthesis is achieved in 35 total steps, with the longest linear sequence being 19 steps, resulting in an overall yield of 0.40%.[1][2][18]

Purification from Nourseothricin

Pure Streptothricin F can be isolated from the commercially available nourseothricin mixture for analytical and biological studies.

-

Stationary Phase: Sephadex LH-20 resin.

-

Procedure:

-

A glass column (e.g., 150 x 2.4 cm) is packed with Sephadex LH-20.

-

Approximately 300 mg of commercially available nourseothricin sulfate is dissolved and loaded onto the column.

-

Elution is performed, and fractions are collected.

-

Fractions containing pure Streptothricin F are identified, combined, frozen, and lyophilized to yield an off-white powder.[2][4]

-

This process typically yields around 75 mg of pure Streptothricin F from a 300 mg sample of nourseothricin.[2]

-

Antimicrobial Susceptibility Testing

-

Method: Micro-broth dilution is used to determine the Minimum Inhibitory Concentration (MIC) of Streptothricin F against various bacterial strains.[19] This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, inoculating with a standardized bacterial suspension, and incubating. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.

Cytotoxicity Assay

-

Method: Real-time analysis of cell membrane permeabilization associated with cell death.[4]

-

Cell Lines: J774 macrophages and LLC-PK-1 renal epithelial cells.

-

Procedure:

-

Cells are treated with two-fold serial dilutions of Streptothricin F.

-

SYTOX-Green, a cell-impermeant nucleic acid dye, is added to the culture.

-

The dye fluoresces upon entering a cell with a compromised membrane and binding to DNA.

-

Fluorescence is monitored continuously over several days to quantify the level and onset of cytotoxicity.[4]

-

Structural Characterization

-

Methods: The definitive structure of isolated or synthesized Streptothricin F is confirmed using a combination of spectroscopic and spectrometric techniques, including:

-

Mechanism of Action Studies: Cryo-electron microscopy (Cryo-EM) is employed to visualize the binding of Streptothricin F to its ribosomal target at high resolution.[4][12]

References

- 1. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

- 3. Streptothricin F (3808-42-2) for sale [vulcanchem.com]

- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptothricin F | TargetMol [targetmol.com]

- 6. medkoo.com [medkoo.com]

- 7. Streptothricin F|3808-42-2|COA [dcchemicals.com]

- 8. Streptothricin F Datasheet DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Streptothricin - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. goldbio.com [goldbio.com]

- 15. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]

- 16. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 19. Isolation, structure elucidation and antibacterial activities of streptothricin acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Streptothricin F in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptothricin F is a member of the streptothricin class of antibiotics, characterized by a unique structure comprising a β-lysine homopolymer, a D-gulosamine sugar moiety, and a streptolidine lactam. Produced by various species of Streptomyces, notably Streptomyces lavendulae, these antibiotics exhibit broad-spectrum activity against Gram-negative and Gram-positive bacteria. This technical guide provides an in-depth overview of the biosynthesis of streptothricin F, focusing on the enzymatic pathway, genetic organization, and regulatory mechanisms. We present a compilation of the current quantitative data, detailed experimental protocols for key research techniques, and visual representations of the biosynthetic and regulatory pathways to serve as a comprehensive resource for researchers in natural product biosynthesis and antibiotic development.

Introduction

First isolated in 1942 from Streptomyces lavendulae, the streptothricins are a class of potent antibiotics with a distinctive chemical architecture[1]. Streptothricin F, the principal component of this family, consists of three key structural components: a streptolidine lactam, a carbamoylated gulosamine sugar core, and a single β-lysine residue[1][2]. The broader family of streptothricins (A-F and X) are distinguished by the length of their β-lysine homopolymer chain[3]. While their broad-spectrum activity has long been recognized, initial concerns about toxicity hampered their clinical development[1][4]. However, recent research has renewed interest in streptothricin F due to its efficacy against multidrug-resistant pathogens and a better understanding of its structure-toxicity relationship[4]. This guide delves into the molecular machinery underlying the biosynthesis of this promising antibiotic in Streptomyces.

The Core Biosynthetic Pathway of Streptothricin F

The biosynthesis of streptothricin F is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). The assembly of the final molecule can be conceptually divided into the formation of its three constituent parts: the streptolidine core, the gulosamine sugar, and the β-lysine moiety, followed by their subsequent linkage.

Biosynthesis of the Streptolidine Core

The formation of the unique streptolidine lactam is a critical step in streptothricin F biosynthesis. This process involves a series of enzymatic transformations starting from the amino acid L-arginine. Two key enzymes, a dihydroxylase (OrfP) and a cyclase (OrfR), have been characterized in vitro and are essential for this pathway[5].

-

Step 1: Dihydroxylation of L-Arginine. The enzyme OrfP, an Fe(II)-dependent dihydroxylase, catalyzes the double hydroxylation of L-arginine to produce (3R,4R)-dihydroxy-L-arginine. This reaction proceeds through a (3S)-hydroxy-L-arginine intermediate[5].

-

Step 2: Cyclization to form (4R)-OH-capreomycidine. The PLP-dependent cyclase, OrfR, then catalyzes an unusual elimination and addition reaction to cyclize (3R,4R)-dihydroxy-L-arginine into the six-membered ring structure, (4R)-OH-capreomycidine[5]. Feeding experiments have confirmed that this product is incorporated into the final streptothricin F molecule[5].

Formation of the D-gulosamine Moiety

The gulosamine sugar component of streptothricin F is derived from D-glucose. Isotope labeling studies have shown that D-glucosamine is a direct precursor to the gulosamine moiety in streptothricin F[6]. The biosynthetic gene cluster contains genes predicted to be involved in sugar modification, including a carbamoyltransferase (Orf17), which is responsible for the carbamoylation of the D-gulosamine sugar[7].

Synthesis of the β-Lysine Moiety

The β-lysine component is formed from α-lysine through the action of a transaminase, designated as Orf15[7]. This enzymatic step is crucial as the β-amino group is the site of acylation-based resistance mechanisms in some bacteria[2]. In streptothricin F, there is a single β-lysine unit.

Assembly of the Final Molecule

The final assembly of streptothricin F involves the formation of amide bonds to connect the three precursors. The streptolidine moiety is attached to the C7 amine of the gulosamine core, while the β-lysine is linked to the C8 amine[2]. This assembly is believed to be carried out by enzymes with similarities to nonribosomal peptide synthetases (NRPS)[8]. The streptothricin biosynthetic gene cluster contains open reading frames (ORFs) whose deduced products show strong resemblance to enzymes involved in peptide formation via a nonribosomal mechanism[8].

Quantitative Data

Table 1: Production Yield of Streptothricin F in Streptomyces lavendulae

| Fermentation Condition | Titer (g/L) | Reference |

| Co-fermentation of FWD and soluble starch | 0.5144 | [7] |

Table 2: Toxicity of Streptothricin Variants (LD50 in mice)

| Streptothricin Variant | Number of β-lysine residues | LD50 (mg/kg) | Reference |

| Streptothricin F | 1 | 300 | [2] |

| Streptothricin E | 2 | 26 | [2] |

| Streptothricin D | 3 | ~10 | [2] |

| Streptothricin C | 4 | ~10 | [2] |

Table 3: Kinetic Parameters of Streptothricin Acetyltransferase (STAT) from Streptomyces lavendulae

| Substrate | Km (µM) | Reference |

| Streptothricin F | 2.3 | [9] |

| Acetyl-CoA | 69 | [9] |

Note: Kinetic data for the core biosynthetic enzymes (e.g., OrfP, OrfR, Orf15) are not currently available in the literature.

Regulation of Streptothricin F Biosynthesis

The production of streptothricin F, like many other secondary metabolites in Streptomyces, is tightly regulated at the transcriptional level. This regulation involves a hierarchical network of both pathway-specific and global regulators that respond to various physiological and environmental signals. While the specific regulatory network for the streptothricin F gene cluster has not been fully elucidated, a putative model can be proposed based on the well-characterized regulatory cascades of other antibiotics in Streptomyces.

This proposed network involves cluster-situated regulators (CSRs), which directly control the expression of the biosynthetic genes, and global regulators that integrate signals such as nutrient availability and developmental stage to modulate the activity of the CSRs.

Putative Regulatory Cascade

A plausible regulatory cascade for streptothricin F biosynthesis likely involves:

-

A Pathway-Specific Activator: Many antibiotic biosynthetic gene clusters in Streptomyces contain a pathway-specific activator, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family) families[10][11]. It is highly probable that a similar activator exists within the streptothricin gene cluster, directly binding to the promoter regions of the biosynthetic operons to initiate transcription.

-

Global Regulators: The expression of this putative pathway-specific activator is likely controlled by a suite of global regulators.

-

AdpA: A key pleiotropic regulator in Streptomyces, AdpA is known to control the expression of hundreds of genes involved in morphological differentiation and secondary metabolism[2][12][13]. It is a strong candidate for a positive regulator of the streptothricin F gene cluster.

-

BldA: The bldA gene encodes the tRNA for the rare leucine codon UUA. The presence of UUA codons in the transcripts of regulatory genes often links antibiotic production to developmental signals[9][14][15]. It is possible that the transcript of a key regulatory gene in the streptothricin F cluster contains a UUA codon, thus making its translation dependent on BldA.

-

Experimental Protocols

Gene Knockout in Streptomyces via PCR-Targeting

This protocol is a generalized method for creating gene deletions in Streptomyces and would require optimization for the specific strain and gene of interest.

Materials:

-

E. coli BW25113/pIJ790 carrying the cosmid library of the target Streptomyces strain.

-

Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends for amplifying a resistance cassette.

-

A resistance cassette (e.g., apramycin resistance, apr).

-

E. coli ET12567/pUZ8002 for conjugation.

-

Appropriate Streptomyces growth media (e.g., ISP4) and selective agents.

Procedure:

-

Amplify the Disruption Cassette: Use PCR to amplify the resistance cassette with primers that add 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the gene to be deleted.

-

Electroporate into E. coli: Electroporate the purified PCR product into electrocompetent E. coli BW25113/pIJ790 cells containing the target cosmid and induce the Red recombinase.

-

Select for Recombinant Cosmids: Plate the transformed cells on media containing the appropriate antibiotics to select for cells in which the target gene on the cosmid has been replaced by the resistance cassette.

-

Verify the Recombinant Cosmid: Isolate the recombinant cosmid DNA and verify the correct gene replacement by PCR and restriction digestion.

-

Conjugate into Streptomyces: Introduce the verified recombinant cosmid into the recipient Streptomyces strain via conjugation from E. coli ET12567/pUZ8002.

-

Select for Double Crossovers: Plate the exconjugants on media containing the antibiotic corresponding to the resistance cassette and screen for colonies that have lost the vector marker (e.g., are sensitive to kanamycin if the cosmid backbone confers kanamycin resistance). This selects for strains where a double-crossover event has occurred, resulting in the replacement of the chromosomal gene with the resistance cassette.

-

Confirm the Knockout: Confirm the gene deletion in the Streptomyces mutant by PCR and Southern blot analysis.

Heterologous Expression of the Streptothricin F Biosynthetic Gene Cluster

This protocol provides a general workflow for expressing a biosynthetic gene cluster in a heterologous Streptomyces host.

Materials:

-

A suitable heterologous host strain, such as Streptomyces coelicolor M1146 or Streptomyces albus J1074.

-

A vector for carrying the large BGC, such as a BAC or a PAC.

-

The cloned streptothricin F BGC.

-

E. coli ET12567/pUZ8002 for conjugation.

-

Appropriate culture media and analytical equipment (HPLC, MS).

Procedure:

-

Clone the BGC: Clone the entire streptothricin F biosynthetic gene cluster into a suitable expression vector.

-

Transform into E. coli for Conjugation: Introduce the vector containing the BGC into the non-methylating E. coli strain ET12567/pUZ8002.

-

Intergeneric Conjugation: Conjugate the BGC-containing vector from E. coli into the chosen Streptomyces heterologous host.

-

Select for Exconjugants: Plate the conjugation mixture on selective media to isolate Streptomyces colonies that have received the BGC.

-

Cultivation and Analysis: Cultivate the heterologous host containing the BGC under conditions known to support secondary metabolism.

-

Metabolite Profiling: Analyze the culture broth and mycelial extract by HPLC and mass spectrometry to detect the production of streptothricin F and compare it to the wild-type producing strain and a negative control (the heterologous host without the BGC).

Visualizations

Biosynthetic Pathway of Streptothricin F

References

- 1. Transcriptional Control by A-Factor of strR, the Pathway-Specific Transcriptional Activator for Streptomycin Biosynthesis in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-wide Distribution of AdpA, a Global Regulator for Secondary Metabolism and Morphological Differentiation in Streptomyces, Revealed the Extent and Complexity of the AdpA Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of streptolidine involved two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and biochemical characterization of streptothricin acetyltransferase coded by the cloned streptothricin-resistance gene of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pleiotropic regulatory genes bldA, adpA and absB are implicated in production of phosphoglycolipid antibiotic moenomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptothricin biosynthesis is catalyzed by enzymes related to nonribosomal peptide bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. AdpA Positively Regulates Morphological Differentiation and Chloramphenicol Biosynthesis in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bldA dependence of undecylprodigiosin production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Global regulator BldA regulates morphological differentiation and lincomycin production in Streptomyces lincolnensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptothricin F: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of streptothricin F, a resurrected antibiotic with potent activity against multidrug-resistant pathogens. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows.

Antibacterial Spectrum of Streptothricin F

Streptothricin F has demonstrated significant bactericidal activity, particularly against Gram-negative bacteria.[1][2] Its efficacy extends to highly drug-resistant strains, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][3] The antibacterial activity of streptothricin F has been quantified using minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of streptothricin F against a range of bacterial pathogens. The data is compiled from various studies and presented for comparative analysis.

| Bacterial Species | Strain Type | MIC₅₀ (µM) | MIC₉₀ (µM) | MIC Range (µM) | Reference |

| Gram-Negative | |||||

| Carbapenem-resistant Enterobacterales (CRE) | 2 | 4 | 1 - 4 | [1][3] | |

| Acinetobacter baumannii | Multidrug-resistant | 2 | 32 | <0.125 - 64 | [1][4] |

| Klebsiella pneumoniae | Pan-resistant (Nevada strain) | - | - | 1 | [5][6] |

| Escherichia coli | Expressing mcr-1 | - | - | - | [5][7] |

| Yersinia pestis | - | - | - | [5][7] | |

| Francisella tularensis | - | - | - | [5][7] | |

| Neisseria gonorrhoeae | Multidrug-resistant | - | - | 16 - 32 µg/mL* | [8] |

| Gram-Positive | |||||

| Staphylococcus aureus | Vancomycin-resistant | - | - | - | [5][7] |

| Bacillus anthracis | - | - | - | [5][7] |

*Note: MIC values for Neisseria gonorrhoeae were reported for nourseothricin, a mixture containing streptothricin F.

Streptothricin F generally exhibits lower activity against Burkholderia and Pseudomonas species.[5][7]

Mechanism of Action

Streptothricin F exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis.[9] Specifically, it binds to the 30S subunit of the 70S ribosome.[1][10] This interaction occurs at the A-decoding site and involves extensive hydrogen bonding between the streptolidine moiety of streptothricin F and the 16S rRNA.[1][3] By binding to this crucial site, streptothricin F induces miscoding during protein synthesis, leading to the production of non-functional proteins and ultimately, bacterial cell death.[5][11] This mechanism of action, while similar to aminoglycoside antibiotics in its outcome, is distinct in its specific binding interactions, suggesting it could be effective against bacteria resistant to other ribosome-targeting antibiotics.[9]

Caption: Mechanism of action of Streptothricin F.

Experimental Protocols

The determination of the antibacterial spectrum of streptothricin F relies on standardized antimicrobial susceptibility testing methods. The most commonly cited method is the broth microdilution assay performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

Broth Microdilution MIC Testing Workflow

This method involves preparing serial dilutions of streptothricin F in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Caption: Workflow for MIC determination.

Key Experimental Parameters

-

Method: Broth microdilution as per CLSI guidelines.[1]

-

Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is a standard medium for susceptibility testing.[12]

-

Inoculum Preparation: Bacterial suspensions are standardized to a specific cell density, typically 0.5 McFarland standard, to ensure consistent results.[13]

-

Incubation: Plates are incubated at a temperature and duration suitable for the growth of the specific bacterium being tested (e.g., 35-37°C for 16-20 hours for many common pathogens).[14]

-

Reading the MIC: The MIC is determined by visual inspection of the microtiter plate for the lowest concentration of the antibiotic that shows no turbidity (no bacterial growth).[13]

Conclusion

Streptothricin F demonstrates a potent and rapid bactericidal activity, particularly against multidrug-resistant Gram-negative pathogens. Its unique mechanism of action, targeting the 30S ribosomal subunit and inducing miscoding, makes it a promising candidate for further preclinical and clinical development in an era of growing antimicrobial resistance. The standardized methodologies for determining its antibacterial spectrum provide a solid foundation for ongoing research and comparative studies.

References

- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neglected 80-year-old antibiotic is effective against multi-drug resistant bacteria | EurekAlert! [eurekalert.org]

- 3. researchgate.net [researchgate.net]

- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]

- 5. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]

- 7. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. goldbio.com [goldbio.com]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Novel and Validated Protocol for Performing MIC Tests to Determine the Susceptibility of Piscirickettsia salmonis Isolates to Florfenicol and Oxytetracycline [frontiersin.org]

- 14. youtube.com [youtube.com]

Streptothricin F: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of streptothricin F, a potent antibiotic with renewed interest for its activity against multidrug-resistant bacteria. This document details its natural origins, provides in-depth protocols for its isolation and purification, and explores the genetic basis and regulatory mechanisms of its biosynthesis.

Natural Sources of Streptothricin F

Streptothricin F is a member of the streptothricin class of antibiotics, which are naturally produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces. Historically, these antibiotics are found as a mixture of closely related congeners, collectively known as nourseothricin. Streptothricin F is often the principal component of this complex.[1][2]

The first isolation of a streptothricin-producing organism was reported in 1942 by Waksman and Woodruff from Streptomyces lavendulae.[1][2] Since then, several other Streptomyces species have been identified as producers of streptothricins, including:

These microorganisms synthesize and secrete the nourseothricin complex, a mixture of streptothricins D, E, and F, into their growth medium.[6] The relative abundance of each congener can vary depending on the producing strain and fermentation conditions.

Isolation and Purification of Streptothricin F

The primary challenge in obtaining pure streptothricin F lies in its separation from the other structurally similar streptothricin congeners within the nourseothricin complex. Various chromatographic and precipitation techniques have been developed to achieve this separation.

General Extraction from Culture Broth

The initial step involves separating the streptothricin-containing supernatant from the Streptomyces mycelia.

Experimental Protocol:

-

Fermentation: Culture the producing Streptomyces strain in a suitable liquid medium (e.g., SMMS broth) at 28°C with shaking (200 rpm).[4]

-

Centrifugation: After an appropriate incubation period (e.g., 4-7 days), centrifuge the culture broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted nourseothricin complex.

Purification by Size-Exclusion Chromatography

This method separates molecules based on their size.

Experimental Protocol:

-

Column Preparation: Pack a glass column (e.g., 150 cm × 2.4 cm) with Sephadex LH-20 size-exclusion gel. Equilibrate the column with a mobile phase of 10% methanol in water.[3]

-

Sample Loading: Dissolve the crude nourseothricin sulfate (commercially available or from concentrated supernatant) in the mobile phase and load it onto the column. A typical loading is approximately 300 mg of nourseothricin sulfate.[7]

-

Elution: Elute the column with the 10% methanol mobile phase at a controlled flow rate (e.g., 0.6 mL/min).[3]

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of streptothricin F using a suitable method, such as high-performance liquid chromatography (HPLC).

-

Pooling and Concentration: Pool the fractions containing pure streptothricin F and concentrate them, for example, by rotary evaporation.

Purification by Precipitation with Dipicrylamine

This method relies on the selective precipitation of streptothricins.

Experimental Protocol:

-

Precipitation: To the aqueous solution containing the nourseothricin complex, add a solution of dipicrylamine (DPA⁻). The streptothricin species will precipitate as salts with the DPA⁻ anion.[4]

-

Redissolving: Dissolve the collected precipitate in acetonitrile. The resulting solution will have a yellowish color.[4]

-

Conversion to Hydrochloride Salt: Add bis(triphenylphosphoranylidene)ammonium chloride to the acetonitrile solution to re-precipitate the streptothricin species as their hydrochloride salts.[4]

-

Recovery: Collect the precipitate, which will contain a mixture of streptothricin hydrochlorides. Further purification by chromatography may be necessary to isolate pure streptothricin F.

High-Performance Liquid Chromatography (HPLC) Analysis and Purification

Reverse-phase HPLC can be used for both analytical quantification and preparative purification of streptothricin F.

Experimental Protocol:

-

Column: Use a reversed-phase C18 analytical column.

-

Mobile Phase: Employ an aqueous solution of acetonitrile containing trifluoroacetic acid and an ion-pairing agent like octane-1-sulfonic acid sodium salt.

-

Detection: Monitor the elution profile using a UV detector at 210 nm.

-

Elution Order: The streptothricin congeners will elute in order of increasing molecular weight, with streptothricin F eluting first, followed by E, D, and C.[8]

-

Preparative Scale-up: This analytical method can be scaled up to a preparative scale for the purification of larger quantities of streptothricin F.

Biosynthesis of Streptothricin F

The biosynthesis of streptothricin F is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC) within the Streptomyces genome.

The Streptothricin Biosynthetic Gene Cluster

The streptothricin BGC contains all the necessary genes for the synthesis of the streptolidine core, the gulosamine sugar moiety, the β-lysine chain, and for the assembly of these components. The cluster also includes genes for self-resistance and regulation.

Key Genes in the Streptothricin BGC:

| Gene | Proposed Function |

| sttA | Involved in the biosynthesis of the streptolidine core. |

| stnO | Encodes an aminomutase responsible for the formation of β-lysine from α-lysine.[9] |

| sttR | Encodes a resistance protein that protects the producing organism from the antibiotic's effects. |

| Regulatory Genes | Genes encoding proteins such as TetR family transcriptional regulators that control the expression of the biosynthetic genes. |

Proposed Biosynthetic Pathway

The biosynthesis of streptothricin F can be conceptually divided into three main parts:

-

Formation of the Streptolidine Core: This unique guanidinylated amino acid is synthesized through a dedicated pathway involving multiple enzymatic steps encoded by genes within the BGC.

-

Synthesis of the Gulosamine Moiety: A carbamoylated gulosamine sugar is synthesized and attached to the streptolidine core.

-

β-Lysine Chain Elongation: The characteristic β-lysine side chain is assembled. The enzyme encoded by stnO is crucial for providing the β-lysine precursor.[9] For streptothricin F, a single β-lysine unit is attached.

These three components are then assembled to form the final streptothricin F molecule.

Caption: Proposed biosynthetic pathway of streptothricin F.

Regulation of Streptothricin F Biosynthesis

The production of streptothricin F is tightly regulated in Streptomyces, typically occurring during the transition from exponential to stationary growth phase.[2] This regulation is complex and involves a hierarchical network of regulatory proteins.

Signaling Molecules and Transcriptional Regulators

The biosynthesis of many antibiotics in Streptomyces is controlled by small, diffusible signaling molecules, such as γ-butyrolactones (GBLs). These molecules bind to specific receptor proteins, often belonging to the TetR family of transcriptional regulators, which in turn control the expression of pathway-specific activators. While a specific GBL system for streptothricin has not been fully elucidated, it is likely that a similar mechanism is involved.

A Proposed Regulatory Cascade

Based on the general model of antibiotic regulation in Streptomyces, a putative regulatory cascade for streptothricin biosynthesis can be proposed:

-

Environmental/Physiological Signals: Nutrient limitation or other stress factors trigger the production of a signaling molecule.

-

Signal Perception: The signaling molecule binds to a receptor protein (e.g., a TetR family regulator), causing it to dissociate from the promoter of a pathway-specific activator gene.

-

Activation of Biosynthesis: The now-expressed activator protein binds to the promoter regions of the streptothricin biosynthetic genes, switching on their transcription and leading to the production of streptothricin F.

-

Self-Resistance: The expression of the resistance gene (sttR) is also activated, protecting the cell from the antibiotic it produces.

Caption: A proposed regulatory cascade for streptothricin biosynthesis.

Summary of Quantitative Data

| Parameter | Value | Reference |

| Streptothricin F in Nourseothricin | Principal component | [1][2] |

| Purification Yield (Sephadex LH-20) | ~75 mg from 300 mg nourseothricin | [7] |

| HPLC Elution Order | F -> E -> D -> C | [8] |

| Optimal Production Phase | Transition to stationary phase | [2] |

This guide provides a foundational understanding of streptothricin F for researchers and developers. Further investigation into the specific regulatory networks and optimization of fermentation and purification processes will be crucial for the successful translation of this promising antibiotic into clinical applications.

References

- 1. Identification of the streptothricin and tunicamycin biosynthetic gene clusters by genome mining in Streptomyces sp. strain fd1-xmd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In situ monitoring of streptothricin production by Streptomyces rochei F20 in soil and rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of Streptothricin Antibiotics from Culture Broth with Colorimetric Determination Using Dipicrylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [A new HPLC method for determination of main constituents of the streptothricin complex. Analysis of nourseothricin, grisin and kormogrisin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

understanding the streptolidine moiety in streptothricin F

An In-depth Technical Guide to the Streptolidine Moiety in Streptothricin F

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Streptothricin F is a member of the streptothricin class of antibiotics, which are experiencing a resurgence in interest due to their potent activity against multidrug-resistant Gram-negative bacteria. A defining feature of this antibiotic class is the streptolidine moiety, an unusual and complex bicyclic guanidinium-containing amino acid. This core component is critical for the biological activity of streptothricin F, mediating its interaction with the bacterial ribosome. Understanding the biosynthesis, chemical synthesis, and structure-activity relationships of the streptolidine moiety is paramount for the development of novel streptothricin analogs with improved therapeutic indices. This document provides a comprehensive technical overview of the streptolidine core, including its biosynthesis, role in the mechanism of action, methods for its synthesis and characterization, and relevant quantitative data.

The Streptolidine Moiety: Structure and Significance

Streptothricin F is a composite molecule comprising three key components: a carbamoylated D-gulosamine sugar, a short homopolymer of β-lysine (a single residue in the case of streptothricin F), and the unique streptolidine lactam. The streptolidine moiety is a bicyclic amino acid containing a guanidine group embedded within a six-membered ring, which is fused to a five-membered lactam ring. This rigid, cationic structure is crucial for the molecule's primary biological function. Cryo-electron microscopy studies have revealed that the streptolidine moiety acts as a guanine mimetic, forming extensive hydrogen bonds with the 16S rRNA in helix 34 of the bacterial 30S ribosomal subunit. This interaction is fundamental to the antibiotic's mechanism of action, which involves the inhibition of protein synthesis via induction of significant miscoding.

Quantitative Data Summary

The following tables summarize key quantitative data related to streptothricin F and its streptolidine core, focusing on its biological activity, toxicity, and synthesis efficiency.

Table 1: Antimicrobial Activity of Streptothricin F (S-F)

| Organism/Group | Strain Information | MIC (μg/mL) | MIC (μM) | Reference(s) |

| Carbapenem-resistant Enterobacterales (CRE) | 39 clinical isolates | - | MIC₅₀: 2, MIC₉₀: 4 | |

| Acinetobacter baumannii | FDA-CDC strains | - | 4-fold > S-D | |

| Klebsiella pneumoniae | Nevada strain AR-0636 (pan-resistant) | - | 1 | |

| Escherichia coli | Expressing mcr-1 | 1 | - | |

| Staphylococcus aureus | ATCC 29213 (Pan-susceptible) | 16 | - | |

| Staphylococcus aureus | NRS-1 (Vancomycin-resistant) | 16 | - | |

| Bacillus anthracis | Sterne 34F2 | 8 | - | |

| Yersinia pestis | CO92 | 4 | - | |

| Francisella tularensis | SCHU S4 | 4 | - |

Table 2: Comparative Toxicity of Streptothricins

Toxicity in mice is directly correlated with the length of the β-lysine chain. Streptothricin F, with a single lysine residue, is markedly less toxic than its congeners.

| Compound | β-Lysine Units (n) | Acute Toxicity (LD₅₀, mice) | Reference(s) |

| Streptothricin F | 1 | 300 mg/kg | |

| Streptothricin E | 2 | 26 mg/kg | |

| Streptothricin D | 3 | ~10 mg/kg | |

| Streptothricin C | 4 | ~10 mg/kg |

Table 3: Total Synthesis Efficiency of Streptothricin F

| Synthesis | Longest Linear Sequence | Total Steps | Overall Yield | Reference(s) |

| Shiba et al. (1982) | 25 steps | >46 | <0.28% | |

| Miller et al. (2022) | 19 steps | 35 | 0.40% |

Biosynthesis of the Streptolidine Core

The biosynthesis of streptolidine is a complex enzymatic process that starts from the common amino acid L-arginine. Genetic, biochemical, and structural studies have successfully elucidated this pathway, identifying two key enzymes, OrfP and OrfR, from the streptothricin (STT) gene cluster.

-

Double Hydroxylation: The pathway begins with the enzyme OrfP , an Fe(II)-dependent dihydroxylase. It catalyzes a double hydroxylation of L-Arginine, proceeding through a (3S)-OH-L-Arg intermediate to yield (3R,4R)-dihydroxy-L-arginine.

-

Cyclization: The second key enzyme, OrfR , is a PLP-dependent cyclase. It acts on (3R,4R)-dihydroxy-L-arginine, catalyzing an unusual elimination and addition reaction to form the six-membered ring precursor, (4R)-OH-capreomycidine.

-

Incorporation: Isotopic labeling and feeding experiments have confirmed that (4R)-OH-capreomycidine is the direct precursor that is subsequently incorporated into the final streptothricin F molecule.

Mechanism of Action and Resistance

Ribosomal Targeting and Protein Synthesis Inhibition

Streptothricin F exerts its bactericidal effect by targeting the bacterial ribosome. The antibiotic binds to the 30S subunit, where the streptolidine moiety plays a pivotal role. As a guanine mimetic, it interacts with helix 34 of the 16S rRNA at the decoding A-site. This binding event disrupts the fidelity of protein synthesis, leading to significant miscoding—the incorporation of incorrect amino acids into the growing polypeptide chain. This ultimately results in the production of non-functional proteins and bacterial cell death.

Resistance Pathways

Bacteria have evolved two primary mechanisms of resistance to streptothricins.

-

β-Lysine Acetylation: The most prominent resistance mechanism involves the enzymatic acetylation of the β-amino group on the β-lysine tail by streptothricin acetyltransferases (SATs).

-

Streptolidine Hydrolysis: A less common but important resistance pathway involves the enzymatic hydrolysis of the amide bond within the streptolidine lactam ring. This linearization of the bicyclic core disrupts the rigid structure required for effective ribosome binding, inactivating the antibiotic.

Experimental Protocols and Methodologies

Total Chemical Synthesis of the Streptolidine Moiety

A convergent total synthesis of streptothricin F has been developed, enabling the generation of analogs for structure-activity relationship studies. The construction of the streptolidine core is a key part of this synthesis.

Methodology Summary: The synthesis begins with a protected aspartic acid derivative. Key transformations include:

-

Nitromethylation: Treatment of N-Cbz-L-aspartic acid 4-tert-butyl ester with carbonyl diimidazole and nitromethane yields a nitroketone intermediate.

-

Diastereoselective Reduction: The nitroketone is reduced under Felkin-Ahn conditions to establish the desired erythro (3S,4R) stereochemistry of the resulting nitroalcohol.

-

Lactamization: Subsequent steps involving nitro reduction, protection, and deprotection with formic acid promote lactamization to form the core five-membered ring.

-

Azidation and Conversion: Stereoselective azidation of the lactam enolate followed by a tandem Staudinger–aza-Wittig reaction converts the azide into a reactive isothiocyanate. This key intermediate, the "streptolidine isothiocyanate," is then ready for coupling with the gulosamine-β-lysine fragment to assemble the full streptothricin F backbone.

Characterization by Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a crucial tool for identifying streptothricins in complex mixtures, such as fermentation broths.

Methodology Summary: Streptothricins are typically analyzed in positive ion mode. Upon collision-induced dissociation (CID), the protonated molecular ion [M+H]⁺ undergoes a characteristic fragmentation. The dominant product ion results from the cleavage of the C(7)-N bond that links the streptolidine moiety to the gulosamine sugar. This leads to the neutral loss of the entire streptolidine-lactam portion of the molecule, providing a clear diagnostic marker for this class of antibiotics. This fragmentation pattern is invaluable for dereplication efforts in natural product screening.

In Vitro Translation Inhibition Assay

To confirm that the antibiotic's activity stems from direct interaction with the ribosome, in vitro translation assays are employed.

Methodology Summary:

-

System Setup: A cell-free coupled transcription-translation system is used, typically derived from E. coli for prokaryotic studies or rabbit reticulocytes for eukaryotic selectivity assessment.

-

Reporter: A reporter gene, such as nanoluciferase, is used as the template DNA or mRNA.

-

Inhibition: The assay is run in the presence of serial dilutions of the test compound (e.g., purified streptothricin F).

-

Readout: Protein synthesis is quantified by measuring the activity of the newly synthesized reporter protein (e.g., via luminescence).

-

Analysis: The concentration-dependent decrease in reporter signal is used to determine the IC₅₀ value, indicating the potency of ribosome inhibition independent of cellular uptake or efflux mechanisms. Studies show S-F is approximately 40-fold more selective for prokaryotic over eukaryotic ribosomes.

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing a high-resolution structural basis for the mechanism of action of streptothricin F.

Methodology Summary:

-

Complex Formation: Highly purified 70S ribosomes (e.g., from A. baumannii or E. coli) are incubated with a molar excess of purified streptothricin F to ensure saturation of the binding site.

-

Vitrification: The ribosome-antibiotic complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to embed the complexes in a thin layer of vitreous ice.

-

Data Collection: Automated data collection is performed on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Image Processing: Thousands of particle images are picked, classified, and reconstructed into a high-resolution 3D map of the complex using specialized software (e.g., RELION).

-

Model Building: An atomic model of the ribosome and the bound antibiotic is built into the resulting density map, allowing for the precise visualization of all molecular interactions between the streptolidine moiety and the 16S rRNA.

Conclusion and Future Directions

The streptolidine moiety is the pharmacophoric core of streptothricin F, directly mediating its potent inhibitory effect on bacterial protein synthesis. Its unique bicyclic guanidinium structure presents both a significant synthetic challenge and a compelling opportunity for medicinal chemistry. The elucidation of its biosynthetic pathway opens the door for synthetic biology approaches to generate novel analogs. Furthermore, the development of a convergent total synthesis provides a platform for systematic structure-activity relationship (SAR) studies. Future research should focus on modifying the streptolidine core to enhance target affinity, evade resistance mechanisms, and further improve the already favorable safety profile of streptothricin F, with the ultimate goal of developing a new class of therapeutics to combat multidrug-resistant Gram-negative infections.

A Technical Whitepaper on the Role of the β-Lysine Chain in Streptothricin F Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Streptothricins are a potent class of antibiotics with a unique mechanism of action, offering potential solutions against multidrug-resistant pathogens. Their structure is characterized by three core components: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a homopolymer chain of β-lysine residues.[1][2][3][4] The length of this β-lysine chain defines the specific streptothricin congener and is a critical determinant of both its antimicrobial efficacy and its associated toxicity. This technical guide provides an in-depth analysis of the β-lysine chain's role, focusing on Streptothricin F (S-F), which contains a single β-lysine residue.[1][5] We will examine its function in the mechanism of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols relevant to its study.

Introduction to Streptothricin F

Streptothricins were first discovered in 1942 from Streptomyces lavendulae.[3] The antibiotic family consists of several variants, labeled A through F and X, distinguished by the number of β-lysine residues in their polymeric chain.[1][4] Streptothricin F, the subject of this guide, is the simplest member, featuring a single β-lysine moiety.[1][5] The commercially available mixture, nourseothricin, is predominantly composed of streptothricin F (approx. 65.5%) and streptothricin D (approx. 29.6%).[1] The unique β-amino acid chain is not only a synthetic challenge but also the primary locus for both biological activity and the main pathway of bacterial resistance.[2][3]

Mechanism of Action: The Pivotal Role of the β-Lysine Chain

The antimicrobial activity of streptothricins stems from their ability to inhibit protein synthesis.[2][6][7] This is achieved by binding to the bacterial 70S ribosome, specifically interacting with the 30S subunit.[5][8]

Key Interactions:

-

Ribosomal Binding: Cryo-EM structural data has revealed that streptothricins bind to a novel site on the 30S subunit, involving helix 34 (h34) of the 16S rRNA.[1] This binding mode is distinct from other known ribosome-targeting antibiotics.[8]

-

The β-Lysine Anchor: The single β-lysine chain of Streptothricin F is crucial for this interaction. Its positively charged β-amino group is thought to form key electrostatic interactions with the negatively charged phosphate backbone of ribosomal RNA, specifically at nucleotides U1052 and C1054.[1][5][8]

-

Inhibition of Translocation: By binding to this site, streptothricin F impairs the EF-G-dependent translocation step of elongation during protein synthesis and can induce significant miscoding, leading to the production of non-functional proteins and eventual cell death.[2][3][7]

Resistance Mechanism: The most prevalent mechanism of bacterial resistance to streptothricins is the enzymatic acetylation of the β-amino group on the β-lysine residue by streptothricin acetyltransferases (SATs).[1][2][3][5][6] This modification neutralizes the positive charge, disrupting the critical electrostatic interaction with the ribosome and rendering the antibiotic inactive.[1][5] Structural modeling confirms that adding an acetyl group at this position would result in a steric clash with the phosphoribose backbone of the ribosome binding pocket, thus preventing effective binding.[5][8]

References

- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. Action of streptothricin F on ribosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Purification of Streptothricin F from Nourseothricin Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nourseothricin is a mixture of streptothricin-class antibiotics produced by Streptomyces species.[1][2] This mixture primarily contains streptothricin D and F (over 85%), with smaller amounts of streptothricin E and C (less than 15%).[1][3] The core structure of these compounds consists of a carbamoylated D-glucosamine sugar, a streptolidine lactam, and a β-lysine homopolymer.[1] The different streptothricins are distinguished by the number of β-lysine residues in this homopolymer chain.[1]

Streptothricin F, containing a single β-lysine residue, has garnered significant interest due to its potent antimicrobial activity against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant E. coli.[2][4] Notably, streptothricin F exhibits significantly lower toxicity compared to other components of the nourseothricin mixture, such as streptothricin D, which has a longer β-lysine chain.[4][5] This reduced toxicity may provide a wider therapeutic window, making purified streptothricin F a promising candidate for further drug development.[4][6]

These application notes provide a detailed protocol for the purification of streptothricin F from a commercial nourseothricin sulfate mixture using size-exclusion chromatography.

Structural Differences and Purification Rationale

The primary basis for the separation of streptothricin F from other streptothricins in the nourseothricin mixture is the difference in their molecular size, which is directly related to the length of the β-lysine homopolymer chain. Streptothricin F, having only one β-lysine residue, is the smallest of the major components. This size difference allows for effective separation using size-exclusion chromatography.

Data Presentation

The following table summarizes the expected yield from the purification of streptothricin F and D from a commercially available nourseothricin sulfate mixture using the protocol described below.

| Starting Material | Component | Approximate Yield | Reference |

| ~300 mg Nourseothricin Sulfate | Streptothricin F | ~75 mg | [5][7] |

| ~300 mg Nourseothricin Sulfate | Streptothricin D | ~15 mg | [5][7] |

Experimental Workflow

Caption: Workflow for the purification of streptothricin F.

Experimental Protocols

Purification of Streptothricin F using Size-Exclusion Chromatography

This protocol is adapted from a previously reported method for the separation of streptothricin compounds.[7][8][9]

Materials:

-

Nourseothricin sulfate (e.g., from Gold Biotechnology)[9]

-

Methanol (HPLC grade)

-

Deionized water

-

Peristaltic pump or compressed air for flow rate control

-

Fraction collector

-

Freeze-dryer (lyophilizer)

Procedure:

-

Column Packing:

-

Prepare a slurry of Sephadex LH-20 in the mobile phase (10% methanol in water).

-

Carefully pack the glass column with the Sephadex LH-20 slurry, ensuring a homogenous and well-packed bed to a height of approximately 150 cm.[7][8]

-

Equilibrate the column by washing with at least two column volumes of the mobile phase.

-

-

Sample Preparation:

-

Dissolve approximately 300 mg of nourseothricin sulfate in 0.6 mL of deionized water.[8]

-

-

Chromatography:

-

Carefully load the dissolved nourseothricin sample onto the top of the equilibrated Sephadex LH-20 column.

-

Begin the elution with the mobile phase (10% methanol in water).

-

Adjust the flow rate to 0.6 mL/min using a peristaltic pump or compressed air.[8]

-

Collect fractions of a suitable volume (e.g., 5-10 mL) using a fraction collector.

-

-

Fraction Analysis and Product Recovery:

-

Analyze the collected fractions for the presence of streptothricin F and other components. High-Performance Liquid Chromatography (HPLC) can be used for this purpose.[10]

-

Pool the fractions containing pure streptothricin F.

-

Freeze the pooled fractions and lyophilize to obtain purified streptothricin F as a solid.

-

Alternative Chromatographic Method:

Ion-exchange chromatography using CM Sephadex has also been reported for the separation of streptothricin components.[11] This method utilizes a gradient elution with 10% acetic acid containing increasing concentrations of HCl (0.02N to 0.03N) to separate the different streptothricins based on their charge differences.[11]

Mechanism of Action and Resistance

The mechanism of action for nourseothricin involves the inhibition of protein synthesis by interfering with the mRNA translocation step, leading to misreading of the RNA molecule.[1][3] Resistance to nourseothricin is primarily due to the N-acetylation of the β-amino group of the β-lysine residue, a reaction catalyzed by streptothricin acetyltransferase (SAT).[1][3]

Caption: Mechanism of action and resistance to streptothricin F.

References

- 1. goldbio.com [goldbio.com]

- 2. Nourseothricin - Wikipedia [en.wikipedia.org]

- 3. goldbio.com [goldbio.com]

- 4. researchgate.net [researchgate.net]

- 5. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Drug resistant gram negative bacteria | Pharma Europe Research Insights [pharmafocuseurope.com]

- 10. HPLC Determination of Streptomycin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 11. SEPARATION AND BIOLOGIC ACTIVITIES OF INDIVIDUAL COMPONENTS OF S15-1, A STREPTOTHRICIN CLASS ANTIBIOTIC [jstage.jst.go.jp]

Application Notes and Protocols for Determining Streptothricin F Minimum Inhibitory Concentration (MIC) Values

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Streptothricin F is a member of the streptothricin class of antibiotics, which are mixtures of closely related compounds produced by Streptomyces lavendulae. It is a bactericidal antibiotic that shows potent activity against a broad spectrum of bacteria, including highly drug-resistant Gram-negative pathogens.[1][2][3] Streptothricin F acts by interacting with the 30S subunit of the 70S ribosome, leading to inhibition of protein synthesis.[1][2] The re-emerging interest in streptothricins as potential therapeutics necessitates standardized methods for determining their in vitro potency. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of streptothricin F, a critical parameter for assessing its antimicrobial activity.

The most common methods for determining the MIC of streptothricin F are broth microdilution and agar dilution.[1][4][5][6] These methods are considered gold standards for antimicrobial susceptibility testing.[6]

Data Presentation: Streptothricin F MIC Values

The following tables summarize the quantitative MIC data for streptothricin F against a panel of Gram-positive and Gram-negative bacteria.

Table 1: MIC Values of Streptothricin F Against Gram-Negative Bacteria

| Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Acinetobacter baumannii | FDA-CDC #399-402 | - | 4-fold > S-D & Nourseothricin | [1] |

| Acinetobacter baumannii | - | - | MIC₅₀ = 2, MIC₉₀ = 32 | [1] |

| Carbapenem-resistant Enterobacterales (CRE) | (n=39) | - | MIC₅₀ = 2, MIC₉₀ = 4 | [1] |

| Klebsiella pneumoniae | Nevada strain (NDM-1-expressing) | - | 1 | [1][7] |

| Escherichia coli | (single rrn operon) | - | - | [1] |

| Neisseria gonorrhoeae | Various strains | 16 - 32 (Nourseothricin) | - | [4] |

Table 2: MIC Values of Streptothricin F Against Gram-Positive Bacteria

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 4 | [8] |

| Staphylococcus aureus | (Vancomycin-resistant) | 4 | [8] |

| Bacillus anthracis | (Sterne) | 2 | [8] |

Experimental Protocols

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][9] The Clinical and Laboratory Standards Institute (CLSI) broth microdilution reference method is commonly used.[1]

Materials:

-

Streptothricin F (purified)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well round-bottom microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile 0.9% NaCl solution

-

Spectrophotometer

-

Incubator (35°C)

-

Plate reader (optional)

Protocol:

-

Preparation of Streptothricin F Stock Solution: Prepare a stock solution of streptothricin F in a suitable solvent (e.g., sterile water) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, suspend isolated colonies in sterile 0.9% NaCl to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). b. Dilute this suspension 1:300 in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[1]

-

Serial Dilution in Microtiter Plate: a. Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 100 µL of the streptothricin F stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic. This will result in final concentrations typically ranging from 0.125 to 256 µg/mL.[1]

-

Inoculation: Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing 200 µL of CAMHB only (no bacteria, no antibiotic).

-

-

Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.[1]

-

Reading the MIC: The MIC is the lowest concentration of streptothricin F that completely inhibits visible growth of the organism, as detected by the naked eye or a plate reader.[9]

Agar Dilution Method

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized number of bacterial cells onto the agar surface.[5][6]

Materials:

-

Streptothricin F (purified)

-

Mueller-Hinton Agar (MHA)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile petri dishes

-

Sterile 0.9% NaCl solution

-

Incubator (37°C)

Protocol:

-